2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pentafluoroethyloxymethyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of pyrrolidine with pentafluoroethyloxymethyl chloride in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pentafluoroethyloxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate
- Piperidine derivatives
- Indole derivatives
Uniqueness
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to the presence of the pentafluoroethyloxymethyl group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.
Properties
IUPAC Name |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNOHYCZUCGVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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